5-Bromo-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-Bromo-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position, a methyl group at the 1-position, and a carboxamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-pyrazole-4-carboxamide typically involves the bromination of 1-methyl-1H-pyrazole-4-carboxamide. One common method is the reaction of 1-methyl-1H-pyrazole-4-carboxamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and bromine concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxides or dehalogenated pyrazole derivatives.
Scientific Research Applications
5-Bromo-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemistry: The compound is explored for its potential as a fungicide or herbicide.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamide group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with an ester group instead of a carboxamide.
1-Methyl-1H-pyrazole-4-carboxamide: Lacks the bromine substitution.
5-Bromo-1H-pyrazole-4-carboxamide: Lacks the methyl substitution.
Uniqueness
5-Bromo-1-methyl-1H-pyrazole-4-carboxamide is unique due to the combination of its bromine, methyl, and carboxamide substitutions, which confer specific chemical reactivity and biological activity. This unique combination makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C5H6BrN3O |
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Molecular Weight |
204.02 g/mol |
IUPAC Name |
5-bromo-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C5H6BrN3O/c1-9-4(6)3(2-8-9)5(7)10/h2H,1H3,(H2,7,10) |
InChI Key |
MNIBJRFBUPZYQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N)Br |
Origin of Product |
United States |
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